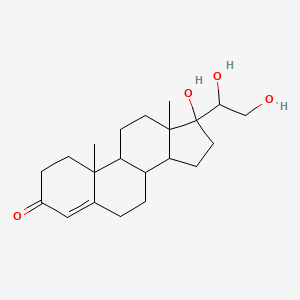

17,20,21-Trihydroxy-4-pregnen-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

17,20,21-Trihydroxy-4-pregnen-3-one: (chemical formula: C21H32O4) is a steroid compound. It belongs to the class of pregnane derivatives and is characterized by three hydroxyl groups at positions 17, 20, and 21 on the steroid backbone. Let’s explore its significance and applications.

Métodos De Preparación

Synthetic Routes::

Chemical Synthesis: The compound can be synthesized through various chemical routes. One common method involves the selective hydroxylation of pregnenolone or related precursors.

Enzymatic Synthesis: Enzymes such as cytochrome P450s play a crucial role in the biosynthesis of this compound in living organisms.

Steroid Precursors: Starting materials include pregnenolone or other related steroids.

- While industrial-scale production methods are not widely documented, research laboratories and pharmaceutical companies synthesize this compound for scientific investigations and potential applications.

Análisis De Reacciones Químicas

Reactions Undergone::

Oxidation: The hydroxyl groups make it susceptible to oxidation reactions.

Reduction: Reduction of the ketone group at position 3 may yield other derivatives.

Substitution: Substitution reactions can occur at various positions.

Hydroxylation: Enzymes (e.g., cytochrome P450s) or chemical oxidants (e.g., OsO).

Reduction: Sodium borohydride (NaBH), catalytic hydrogenation.

Substitution: Various reagents (e.g., halogens, amines).

- Other derivatives may form depending on reaction conditions.

17α,20β,21-Trihydroxy-4-pregnen-3-one: is the primary product.

Aplicaciones Científicas De Investigación

Endocrinology: As a steroid, it plays a role in hormone regulation.

Fish Reproduction: Research suggests it functions as a maturation-inducing hormone (MIH) in fish, particularly in oocyte maturation.

Biomedical Research: Investigated for potential therapeutic applications.

Mecanismo De Acción

Molecular Targets: Receptors (e.g., glucocorticoid receptors).

Pathways: Modulates gene expression, cellular processes, and metabolic pathways.

Comparación Con Compuestos Similares

Uniqueness: Its specific hydroxylation pattern distinguishes it from related steroids.

Similar Compounds: Other hydroxylated pregnanes, such as cortisol and progesterone.

Propiedades

IUPAC Name |

17-(1,2-dihydroxyethyl)-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h11,15-18,22,24-25H,3-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNFSGLNHLVHCFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(CO)O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871612 |

Source

|

| Record name | 17,20,21-Trihydroxypregn-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-9-(4-chlorophenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane]](/img/structure/B12002171.png)

![9-Chloro-2-(4-methylphenyl)-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002172.png)

![5-(4-methoxyphenyl)-4-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12002180.png)